Gonyautoxin III

Description

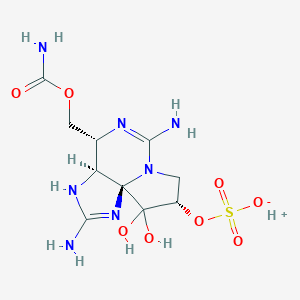

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSXTTJGWGCRRR-LJRZAWCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018107 | |

| Record name | Gonyautoxin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60537-65-7 | |

| Record name | Gonyautoxin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060537657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonyautoxin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60537-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GONYAUTOXIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FFI43DL2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Classification and Structural Relationship Within the Saxitoxin Family of Phycotoxins

Gonyautoxin III belongs to the extensive family of saxitoxin (B1146349) (STX) and its analogues, which encompass over 50 structurally related tetrahydropurine compounds. mdpi.comresearchgate.net These toxins, collectively known as paralytic shellfish toxins (PSTs), are naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria. researchgate.netwikipedia.org The classification of these toxins is based on the chemical modifications to the core saxitoxin structure. mdpi.com

The saxitoxin family is broadly divided into several groups based on the substituent at the R4 position of the purine (B94841) ring: carbamate (B1207046) toxins (like STX and GTX1-4), N-sulfocarbamoyl toxins (like GTX5, C-toxins), decarbamoyl toxins, and deoxydecarbamoyl toxins. fao.orgccdr-n.pt this compound falls into the carbamate group. fao.org What distinguishes this compound and its epimer, Gonyautoxin II (GTX2), is the presence of a sulfate (B86663) group at the C11 position of the saxitoxin skeleton. researchgate.netnih.gov GTX3 is specifically the 11-beta-sulfate epimer, while GTX2 is the 11-alpha-sulfate epimer. nih.govresearchgate.net In aqueous solution at a pH of 8, GTX3 can undergo epimerization at the C11 position to form GTX2. nih.gov This structural nuance is critical, as the orientation of the sulfate group influences the toxin's binding affinity and biological activity.

| Toxin Name | R1 (N1) | R4 (Carbamoyl Side-Chain) | R11 (C11) |

| Saxitoxin (STX) | H | -OCONH₂ | H |

| Neosaxitoxin (NEO) | OH | -OCONH₂ | H |

| Gonyautoxin II (GTX2) | H | -OCONH₂ | α-OSO₃⁻ |

| This compound (GTX3) | H | -OCONH₂ | β-OSO₃⁻ |

Table 1. Structural comparison of this compound with other key carbamate paralytic shellfish toxins. The table highlights the variations in functional groups at specific positions (R1, R4, and R11) on the saxitoxin backbone.

Historical Trajectory and Current Research Landscape of Paralytic Shellfish Poisoning Psp Toxins

Elucidation of Voltage-Gated Sodium Channel (NaV) Interaction

This compound exerts its neurotoxic effects through a high-affinity interaction with voltage-gated sodium channels. uchile.clmdpi.com These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells such as neurons. nih.govmdpi.com

Specificity of Receptor Site 1 Binding on NaV Channels

This compound, like other saxitoxins, binds to a specific location on the NaV channel known as receptor site 1. nih.govmdpi.commdpi.com This site is located in the outer pore of the channel, formed by the P-loops of the four homologous domains (I-IV) of the α-subunit. mdpi.commdpi.com The binding of GTX3 to this site physically obstructs the channel pore, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential. wikipedia.orgnih.govmdpi.com

The affinity of this compound for receptor site 1 can vary depending on the specific isoform of the NaV channel. For instance, studies have shown a significant difference in the binding affinity of GTX3 for the human nociceptive voltage-gated sodium channel (hNaV1.7) compared to the rat skeletal muscle sodium channel (rNaV1.4). pnas.orgpnas.org This specificity is determined by key amino acid residues within the P-loop of domain III. pnas.orgnih.gov Specifically, residues Threonine-1398 and Isoleucine-1399 in hNaV1.7 are critical determinants for the binding affinity of GTX3. pnas.orgnih.gov In other NaV isoforms where these residues are replaced by methionine and aspartate, the binding affinity for GTX3 is significantly higher. pnas.org

Inhibition of Action Potential Generation and Neuronal Transmission

By blocking the influx of sodium ions, this compound effectively inhibits the generation and propagation of action potentials along nerve axons. who.intuchile.cl This blockade of neuronal transmission is the fundamental cause of the paralytic effects observed in paralytic shellfish poisoning. wikipedia.orguchile.cl When sensory neurons are affected, it leads to symptoms like numbness and tingling. who.int When motor neurons are impacted, it results in muscle weakness and paralysis. who.int The reversible binding of GTX3 means that if the individual survives the initial toxic insult, nerve function can eventually be restored. uchile.cl

Comparative Analysis of this compound Receptor Binding Kinetics and Thermodynamics

The binding of this compound to NaV channels is a dynamic process characterized by specific kinetic and thermodynamic parameters. These parameters provide insight into the affinity and stability of the toxin-receptor complex.

Research has shown that the affinity of various saxitoxin analogs for NaV channels can differ significantly. For example, one study determined the order of potency for blocking impulses in frog sciatic nerve as: neo-STX > GTX3 > STX > GTX2. nih.gov This indicates that GTX3 has a higher affinity for the sodium channels in this preparation than saxitoxin itself.

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and related toxins against different NaV channel isoforms, illustrating the varying affinities. A lower IC50 value indicates a higher binding affinity.

| Toxin | Channel Isoform | IC50 (nM) |

| This compound | hNaV1.7 | 1513 ± 55 |

| This compound | rNaV1.4 | 14.9 ± 2.1 |

| Saxitoxin (STX) | hNaV1.7 | 702 ± 53 |

| Saxitoxin (STX) | rNaV1.4 | 2.8 ± 0.1 |

| Tetrodotoxin (TTX) | hNaV1.7 | 18.6 ± 1.0 |

| Tetrodotoxin (TTX) | rNaV1.4 | 17.1 ± 1.2 |

Data sourced from Walker et al. (2012). pnas.orgpnas.org

Thermodynamic studies, such as those using isothermal titration calorimetry (ITC), have been employed to measure the binding of STX congeners, including gonyautoxins, to binding proteins. nih.govresearchgate.net These studies reveal that the binding is typically a 1:1 stoichiometric event. nih.gov While specific thermodynamic data for GTX3 binding directly to NaV channels is less commonly detailed in readily available literature, the principles of enthalpy (ΔH) and entropy (ΔS) changes upon binding are fundamental to understanding the interaction.

Downstream Cellular and Physiological Consequences of NaV Channel Blockade

The blockade of voltage-gated sodium channels by this compound triggers a cascade of cellular and physiological events. The immediate consequence at the cellular level is the cessation of electrical signaling in affected neurons and muscle cells. uchile.clmdpi.com

This disruption of neuronal communication leads to the clinical manifestations of paralytic shellfish poisoning. who.int The initial symptoms often include paresthesia (tingling and numbness) in the lips, mouth, and face, which can then spread to the extremities. who.int As the toxin affects more motor neurons, progressive muscle weakness and paralysis occur. who.int In severe cases, paralysis of the respiratory muscles can lead to respiratory failure and death. who.int

Beyond the immediate paralytic effects, the widespread disruption of neuronal function can have broader physiological consequences. However, the primary and most critical effect of this compound is the direct and potent blockade of nerve impulse transmission due to its interaction with voltage-gated sodium channels. wikipedia.orguchile.cl

Biosynthesis and Biotransformation Pathways of Gonyautoxin Iii

Enzymatic Processes in Gonyautoxin III Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process. The core structure of the toxin is first assembled, and then a series of tailoring enzymes, including sulfotransferases, modify the molecule to produce the various gonyautoxin analogs.

Sulfotransferases are critical enzymes in the biosynthesis of sulfated PSTs like this compound. mdpi.com These enzymes catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the toxin precursor. mdpi.com In dinoflagellates, the organisms primarily responsible for producing this compound, several sulfotransferases have been identified and characterized. mdpi.com

One of the key sulfotransferases involved is specific to the N-21 position of the carbamoyl (B1232498) group of gonyautoxin 2/3 and saxitoxin (B1146349). nih.gov Research on the toxic dinoflagellate Gymnodinium catenatum led to the purification and characterization of an N-sulfotransferase that is crucial in this process. uaf.edu Another important enzyme is an O-sulfotransferase, which has been found to specifically transfer a sulfonyl group to the O-22 position of 11-hydroxy saxitoxin, resulting in the formation of GTX3. awi.de The identification of these enzymes has been pivotal in understanding the pathways that lead to the diverse array of PSTs found in nature. uaf.edu

Recent studies have also identified putative sulfotransferases in the proteome of saxitoxin-producing dinoflagellates like Alexandrium catenella, further implicating their role in toxin biosynthesis. nih.gov The expression of these enzymes can be regulated, with up-regulation indicating active conversion of precursor toxins to their sulfated derivatives. nih.gov

Gonyautoxin-specific sulfotransferases exhibit remarkable substrate specificity. For instance, the O-sulfotransferase identified by Yoshida et al. (2002) shows a very specific activity for the O-22 position of 11-hydroxy-STX. awi.de This high degree of specificity suggests that the various PST analogs are not produced randomly but are the result of a precise, enzyme-mediated sequence of reactions. awi.de

The catalytic activity of these enzymes has been confirmed through in vitro studies. For example, the N-21 sulfotransferase, SxtN, was heterologously overexpressed and its activity confirmed by the conversion of saxitoxin to gonyautoxin 5 in the presence of PAPS. nih.gov Interestingly, this enzyme could not convert neosaxitoxin to its corresponding N-21 sulfonated analog, indicating a predefined biosynthetic route. nih.gov

The general mechanism for sulfotransferases involves the binding of the PAPS cofactor and the substrate toxin molecule to the enzyme's active site. nih.gov A nucleophilic attack from a hydroxyl or amino group on the toxin molecule to the sulfur atom of the PAPS sulfonyl group results in the transfer of the sulfonate group and the release of 3'-phosphoadenosine-5'-phosphate (PAP).

| Enzyme | Gene | Organism | Substrate | Product |

| N-sulfotransferase | sxtN | Gymnodinium catenatum | Gonyautoxin 2/3, Saxitoxin | C2, Gonyautoxin 5 |

| O-sulfotransferase | Not specified | Alexandrium tamarense | 11-hydroxy Saxitoxin | Gonyautoxin 3 |

| N-sulfotransferase | sxtN | Aphanizomenon sp. NH-5 | Saxitoxin | Gonyautoxin 5 |

| O-sulfotransferase | sxtSUL | Microseira wollei | 11-β hydroxylated compounds | Sulfated gonyautoxins |

Genetic Basis of this compound Production

The production of this compound and other PSTs is governed by a specific set of genes organized in a biosynthetic gene cluster (BGC).

The saxitoxin (sxt) gene cluster contains the genetic blueprint for the biosynthesis of the entire family of PSTs. asm.orgasm.org This cluster, which can span over 35 kb, encodes for a suite of enzymes that carry out the step-wise synthesis of saxitoxin and its derivatives. asm.orgnih.gov Homologues of the sxt gene cluster have been identified in various saxitoxin-producing organisms, including cyanobacteria and dinoflagellates. frontiersin.org

The sxt gene cluster includes genes for the core biosynthetic pathway as well as for tailoring enzymes that modify the basic saxitoxin structure. asm.org For instance, the gene sxtN encodes for an N-sulfotransferase, and sxtSUL encodes for an O-sulfotransferase, both of which are directly involved in the production of sulfated analogs like this compound. mdpi.com The presence and expression of these genes within the sxt cluster directly correlate with the toxin profile of a particular organism. nih.gov Genetic variations, such as insertions or disruptions within these genes, can lead to different toxin profiles between strains of the same species. nih.gov

The evolutionary history of the sxt gene cluster is complex, with evidence suggesting that horizontal gene transfer has played a significant role in its distribution among different species. osti.gov

Transcriptomic and proteomic studies have provided deeper insights into the regulation of this compound synthesis. By analyzing the expression levels of genes and proteins under different conditions, researchers can identify key regulatory factors.

Comparative proteomic analyses of toxic and non-toxic strains of dinoflagellates have revealed differential expression of proteins involved in toxin biosynthesis. mdpi.com For example, in the gonyautoxin-producing dinoflagellate Alexandrium minutum, higher levels of certain enzymes, including type-I polyketide synthase and alcohol dehydrogenases, were observed compared to a non-toxic relative. mdpi.com

Transcriptomic studies of organisms exposed to this compound have shown alterations in gene expression related to various metabolic processes. usask.caresearchgate.net In Artemia salina, exposure to Gonyautoxin 2/3 inhibited the expression of genes related to chitin (B13524) metabolism. researchgate.net While this reflects the organism's response to the toxin, it also highlights the complex interactions between the toxin and biological systems at the molecular level.

Proteomic analysis of Alexandrium catenella has identified several putative proteins involved in saxitoxin biosynthesis, including sulfotransferases, whose expression patterns change throughout the different stages of toxin production. nih.govnih.gov This suggests a complex regulatory network that controls the synthesis of this compound and other PSTs. nih.gov

| Study Type | Organism | Key Findings Related to GTX III |

| Proteomics | Alexandrium minutum | Higher levels of type I polyketide synthase and alcohol dehydrogenases in gonyautoxin-producing strain. mdpi.com |

| Transcriptomics | Artemia salina | Exposure to GTX2/3 inhibited expression of genes related to chitin metabolism. researchgate.net |

| Proteomics | Alexandrium catenella | Identification of putative sulfotransferases with regulated expression during toxin biosynthesis. nih.gov |

In Vivo Biotransformation and Detoxification Mechanisms of this compound in Organisms

Shellfish and other marine organisms possess enzymes that can modify ingested toxins. One common biotransformation is the epimerization of this compound (a β-epimer) to Gonyautoxin II (an α-epimer). mdpi.com Desulfation is another significant biotransformation pathway, where the sulfate (B86663) group at the C11 position is removed, converting GTX2/3 into saxitoxin. mdpi.com This process has been observed in various bivalve species, including mussels and scallops. mdpi.com

Furthermore, biotransformations can lead to the formation of new PST metabolites that are not produced by the primary dinoflagellate producers. For example, studies on mussels have shown that Gonyautoxin 2/3 can be transformed into metabolites such as 11-hydroxy-STX, 11,11-dihydroxy-STX, and an open-ring 11,11-dihydroxy-STX. nih.gov

Detoxification mechanisms in organisms often involve enzymatic processes that increase the water solubility of toxins, facilitating their excretion. mdpi.com While sulfation is a biosynthetic step in the producing organism, in consuming organisms, it can be a detoxification pathway for other xenobiotics. mdpi.com However, in the case of PSTs, some biotransformations can lead to more toxic compounds, a process sometimes referred to as "toxification." acs.org For instance, the conversion of lower toxicity sulfocarbamoyl toxins into highly toxic decarbamoyl derivatives can occur. mdpi.com

The specific biotransformation pathways and their rates can vary significantly between different species of shellfish, contributing to the diverse toxin profiles observed in contaminated seafood. ifremer.fr

Advanced Analytical Methodologies for Gonyautoxin Iii Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of paralytic shellfish toxin (PST) analysis, providing the necessary separation of structurally similar toxin analogs before their detection and quantification.

High-Performance Liquid Chromatography with post-column derivatization and fluorescence detection (HPLC-PCD-FLD) is a widely established and official method for the analysis of PSTs, including GTX3. bas.bgmdpi.com This technique leverages the separation power of HPLC to resolve individual toxins from a complex mixture. Since gonyautoxins are not naturally fluorescent, a post-column chemical reaction is employed. noaa.gov After the toxins elute from the analytical column, they are oxidized, typically with a reagent like periodic acid, which converts them into fluorescent derivatives. noaa.govoup.com These derivatives can then be sensitively measured by a fluorescence detector.

The method involves separating toxin groups based on their net charge using ion-interaction chromatography on a reversed-phase column (e.g., C8 or C18). oup.com For the gonyautoxin group, which includes GTX3 and has a net charge of +1, specific mobile phases containing an ion-pairing agent like 1-heptanesulfonate are used to achieve resolution. oup.com This approach allows for high sensitivity, with detection limits reported in the femtomole range (20 to 110 fmol), and is effective for application to biological matrices when combined with a solid-phase extraction (SPE) cleanup step to prevent false peaks. oup.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | Separates toxins based on polarity. |

| Mobile Phase | Aqueous buffer with ion-pairing agent (e.g., 1-heptanesulfonate) and organic modifier (e.g., acetonitrile). oup.com | Facilitates separation of charged toxin groups. |

| Post-Column Reagents | Oxidant (e.g., Periodic Acid), Acid (e.g., Acetic Acid), Base (e.g., Ammonium (B1175870) Hydroxide). noaa.gov | Derivatizes non-fluorescent toxins into fluorescent products. |

| Detection | Fluorescence Detector (e.g., Ex: 340 nm, Em: 410 nm). noaa.gov | Quantifies the fluorescent derivatives. |

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of GTX3. researchgate.net This technique offers superior specificity and sensitivity compared to fluorescence-based methods and provides structural confirmation, which is critical for unambiguous identification. nih.govacs.org

In LC-MS/MS analysis, after chromatographic separation, the toxins are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured. mdpi.com For quantitative analysis and confirmation, a technique called Multiple Reaction Monitoring (MRM) is often used. mdpi.comsciex.com In MRM, a specific precursor ion for the target analyte (e.g., GTX3) is selected and fragmented, and one or more specific product ions are monitored. This process provides two levels of mass-based specificity, significantly reducing the potential for interference and enhancing confidence in the results. mdpi.com

For GTX3, which has the chemical formula C10H17N7O8S, analysis is often performed in negative ion mode. mdpi.com The precursor ion and resulting product ions are specific identifiers for the molecule. For instance, a common transition monitored for GTX3 is from a precursor ion to product ions that represent specific fragments of the original molecule. sciex.com This high degree of selectivity makes LC-MS/MS a powerful confirmatory method and the technique of choice for complex research applications and regulatory monitoring. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

|---|---|---|---|---|

| This compound (GTX3) | 394.1 | 314.1 | 234.1 | Positive |

| This compound (GTX3) | 394.1 | 351.1 | 333.1 | Positive sciex.com |

Immunochemical and Receptor-Based Assays for this compound Detection

While chromatographic methods provide detailed toxin profiles, immunochemical and receptor-based assays offer rapid and high-throughput screening solutions. researchgate.net These functional assays are valuable for quickly assessing the potential toxicity of a sample before confirmatory analysis.

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), utilize antibodies that are designed to bind to specific toxins or groups of related toxins. opcw.orgmdpi.com For gonyautoxins, monoclonal antibodies have been developed that can detect GTX2 and GTX3. wikipedia.org However, a significant limitation of many immunoassays is cross-reactivity, where the antibody may bind to several different PST analogs, making it difficult to quantify GTX3 specifically. opcw.orgtandfonline.com

Receptor-based assays (RBAs) provide a measure of a sample's total toxicity by mimicking the toxin's biological mechanism of action. researchgate.nettandfonline.com PSTs, including GTX3, exert their toxic effect by binding to voltage-gated sodium channels in nerve cells. wikipedia.org The RBA uses these sodium channel receptors; the toxins in a sample compete with a labeled standard for binding to the receptor. tandfonline.com The resulting signal is proportional to the total toxic potency of all PSTs present in the sample that can bind to the receptor. fao.org This approach gives a functional measure of toxicity but does not identify the individual toxin profile. researchgate.net Therefore, these assays are best used as a screening tool, with positive results requiring confirmation by methods like LC-MS/MS. researchgate.net

Challenges and Innovations in Complex Matrix Analysis of this compound

The analysis of GTX3 in real-world samples like shellfish, seawater, and microalgae is complicated by several factors. ulpgc.esacs.org

Challenges:

Matrix Effects: Shellfish tissues and other biological samples contain a multitude of endogenous compounds (salts, lipids, proteins) that can interfere with analysis. ulpgc.esresearchgate.net In LC-MS, these co-extracted substances can cause ion suppression or enhancement, leading to inaccurate quantification. ulpgc.esmedcraveonline.com In HPLC-FLD, they can produce interfering peaks. oup.com

Toxin Complexity: Samples often contain a complex mixture of more than 50 different PST analogs and isomers (e.g., GTX2 and GTX3 are isomers), which have similar chemical properties and can be difficult to separate chromatographically. ulpgc.esnih.gov

Low Concentrations: In environmental monitoring, particularly in seawater, toxin concentrations can be extremely low, requiring highly sensitive methods and pre-concentration steps to achieve detection. researchgate.net

Innovations: To overcome these challenges, researchers have developed innovative approaches in sample preparation and analytical separation.

Advanced Sample Preparation: Solid-Phase Extraction (SPE) is a critical cleanup step to remove interfering matrix components. ulpgc.es Innovations include the development of novel SPE sorbents, such as graphite (B72142) carbon cartridges and molecularly imprinted polymers (MIPs), which offer improved selectivity and cleanup efficiency for polar toxins like GTX3. researchgate.netccdr-n.ptnih.gov Dispersive solid-phase extraction (dSPE) has also been applied as a rapid and effective cleanup procedure. mdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): As highly polar, water-soluble compounds, gonyautoxins are often poorly retained on traditional reversed-phase HPLC columns. ulpgc.es HILIC has emerged as a powerful alternative for separating polar analytes. nih.govnih.gov It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing better retention and separation for PSTs, which often leads to improved sensitivity in MS detection. medcraveonline.comcsic.es The combination of HILIC with MS/MS is now considered a viable and robust alternative to official LC-FLD methods. ulpgc.es

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. mdpi.comresearchgate.net This capability allows for greater confidence in compound identification and can help to differentiate between analytes and matrix interferences with very similar masses, further improving the reliability of GTX3 analysis. mdpi.com

Pharmacological Research and Therapeutic Potential of Gonyautoxin Iii

Investigations into Gonyautoxin III as a Selective Sodium Channel Modulator

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells. mdbneuro.com Research has revealed a notable selectivity in the interaction of this compound with different isoforms of these channels.

A significant finding is the marked difference in affinity of this compound for the human nociceptive voltage-gated sodium channel (hNaV1.7) compared to other isoforms, such as the rat skeletal muscle sodium channel (rNaV1.4). pharmacologydiscoveryservices.com Electrophysiological studies have demonstrated that while GTX3 potently blocks rNaV1.4, it exhibits a significantly lower potency against hNaV1.7. pharmacologydiscoveryservices.com This observation challenges the long-held view that the NaV1.7 isoform is highly sensitive to saxitoxin (B1146349) and its derivatives. pharmacologydiscoveryservices.com

The molecular basis for this selectivity has been traced to specific amino acid residues within the outer pore region of the sodium channel. pharmacologydiscoveryservices.com Mutagenesis studies have identified two residues in domain III of the hNaV1.7 channel, Threonine 1398 (T1398) and Isoleucine 1399 (I1399), as critical determinants of this compound binding affinity. pharmacologydiscoveryservices.comaragen.com In other NaV isoforms that are more sensitive to GTX3, the corresponding residues are Methionine and Aspartate. pharmacologydiscoveryservices.com This structural difference in the channel's outer pore is believed to be a key factor in the reduced binding affinity of this compound to the hNaV1.7 isoform. pharmacologydiscoveryservices.com

This isoform selectivity is of significant interest for the development of novel therapeutic agents, as the NaV1.7 channel is a well-established target for the treatment of pain. pharmacologydiscoveryservices.com The differential affinity of this compound for various sodium channel subtypes highlights its potential as a molecular probe for studying channel structure and function and as a lead compound for the design of more selective pain therapeutics.

Preclinical Research on this compound for Pain Management

The ability of this compound to modulate sodium channels has prompted investigations into its potential as an analgesic agent. By blocking the propagation of nerve impulses in pain pathways, GTX3 offers a targeted mechanism for pain relief.

Mechanisms of Analgesic Action

The analgesic action of this compound is a direct consequence of its ability to reversibly block voltage-gated sodium channels in neurons. mdbneuro.com Pain signals are transmitted along nerve fibers through the generation of action potentials, which are dependent on the influx of sodium ions through these channels. By binding to the sodium channel, this compound physically obstructs the pore, thereby preventing sodium ion influx and halting the transmission of the pain signal. nih.gov This blockade of nerve impulse propagation at the peripheral level is the primary mechanism underlying its analgesic effects. Research on related saxitoxins has also pointed to the inhibition of the release of inflammatory mediators and peripheral neurotransmitters from sensory nerves as a contributing factor to their analgesic properties.

Efficacy in Models of Post-Surgical and Chronic Pain

While specific preclinical studies on this compound in standardized animal models of post-surgical and chronic pain are not extensively detailed in the available literature, research on gonyautoxins as a class provides evidence of their analgesic efficacy. For instance, a mixture of gonyautoxins has been evaluated in a clinical setting for the management of pain following total knee arthroplasty. In this study, local infiltration of gonyautoxins during surgery resulted in significant post-operative pain relief, with patients reporting low pain scores and achieving full knee extension without the need for opioids.

In the context of chronic pain, local infiltration of gonyautoxins has been shown to be safe and effective in treating chronic tension-type headaches. Patients experienced immediate pain relief following injection at pain trigger points. This suggests a potent local analgesic effect that could be beneficial in managing chronic pain conditions.

These findings, although not specific to this compound alone, underscore the therapeutic potential of this class of compounds in both acute post-surgical and chronic pain settings. Further preclinical studies using models such as the Brennan model for incisional pain and the Complete Freund's Adjuvant or chronic constriction injury models for chronic pain are warranted to fully elucidate the efficacy of this compound.

Research into this compound for Muscle Hyperactivity and Spasm Control

The paralytic properties of this compound, resulting from its blockade of neuromuscular transmission, have led to research into its use for controlling conditions characterized by muscle hyperactivity and spasms.

Mechanisms of Muscle Relaxation

The mechanism by which this compound induces muscle relaxation is through the inhibition of action potential propagation in motor neurons. mdbneuro.com By blocking voltage-gated sodium channels in these neurons, GTX3 prevents the electrical signal from reaching the neuromuscular junction. This, in turn, inhibits the release of the neurotransmitter acetylcholine, which is necessary to trigger muscle contraction. The resulting effect is a temporary and localized paralysis or relaxation of the injected muscle.

Efficacy in Models of Sphincter Dysregulation

The muscle-relaxing properties of gonyautoxins have been effectively demonstrated in models of sphincter dysregulation, particularly in the treatment of anal fissures. Local injection of a mixture of gonyautoxin 2/3 epimers into the anal sphincter has been shown to produce immediate relaxation and a significant decrease in anal tone. nih.govmdpi.com

In a study involving healthy adults, local infiltration of gonyautoxin 2/3 into the internal anal sphincter resulted in a 100% rate of sphincter relaxation. nih.gov Manometric recordings showed a substantial decrease in the maximal voluntary contraction pressure of the anal sphincter within minutes of the injection, and post-injection electromyography confirmed the abolishment of muscle activity. nih.gov

Another study on patients with acute and chronic anal fissures demonstrated that infiltration of gonyautoxin led to immediate sphincter relaxation and a significant reduction in maximum anal resting pressures. This effect is crucial for breaking the cycle of pain and spasm that perpetuates anal fissures, thereby promoting healing.

The following table summarizes the key findings on the efficacy of gonyautoxin in reducing anal sphincter pressure:

| Time Point | Mean Decrease in Maximal Voluntary Contraction Pressure (% of Baseline) |

| 2 minutes post-injection | 44.8% (± 6.2%) |

| 24 hours post-injection | 53.0% (± 6.8%) |

Data adapted from a study on healthy adults receiving gonyautoxin 2/3 epimers. nih.gov

These findings highlight the potential of this compound and its related compounds as therapeutic agents for conditions involving sphincter hyperactivity and other forms of localized muscle spasms.

Exploration of this compound as a Lead Compound for Novel Therapeutics

This compound (GTX3), a potent neurotoxin belonging to the family of paralytic shellfish poisons, has garnered significant interest in the field of pharmacology as a lead compound for the development of novel therapeutics. nih.gov Its specific action as a voltage-gated sodium channel blocker provides a valuable molecular scaffold for designing new drugs, particularly in the realm of pain management. nih.govmdpi.com Researchers are exploring how modifications to the intricate structure of GTX3 can lead to analogs with improved therapeutic profiles, retaining the desired pharmacological activity while potentially reducing toxicity.

The investigation into this compound and its analogs as therapeutic agents is part of a broader effort to harness the potent biological activities of marine toxins for medical applications. nih.gov The development of synthetic methodologies to produce this compound and its derivatives has been a critical step in this exploration, allowing for the creation of novel compounds that can be studied for their therapeutic potential. nih.govnih.gov

Structural Modifications and Pharmacological Activity

The therapeutic potential of this compound is intrinsically linked to its ability to block specific voltage-gated sodium channels. Structure-activity relationship (SAR) studies, though often encompassing the broader saxitoxin family, provide insights into how chemical modifications of the this compound molecule can influence its binding affinity and selectivity for different sodium channel subtypes.

One area of investigation involves modifications at the C11 position of the saxitoxin core structure. For instance, the synthetic analog 11-saxitoxinethanoic acid (SEA) has been compared to this compound for its inhibitory activity on the rat Nav1.4 sodium channel. Despite structural differences, SEA demonstrated a similar level of inhibitory activity to this compound, suggesting that this position can be modified to introduce new functionalities without abolishing its sodium channel blocking capabilities. mdpi.com

The following table presents a comparison of the inhibitory concentrations (IC50) of this compound and related compounds against the rat Nav1.4 voltage-gated sodium channel, illustrating the impact of subtle structural variations on pharmacological activity.

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | rat NaV1.4 | 15 |

| Gonyautoxin II | rat NaV1.4 | 22 |

| 11,11-dihydroxysaxitoxin | rat NaV1.4 | 2200 |

| 11-saxitoxinethanoic acid (SEA) | rat NaV1.4 | 17 ± 1.9 |

The data indicates that this compound is a highly potent blocker of the Nav1.4 channel. nih.gov Its epimer, Gonyautoxin II, exhibits slightly lower, yet comparable, potency. In contrast, the analog 11,11-dihydroxysaxitoxin shows significantly reduced activity, highlighting the critical role of the specific functional groups on the molecule for its interaction with the sodium channel. nih.gov The similar potency of SEA to GTX3 further underscores the potential for developing novel analogs with therapeutic applications by modifying specific positions on the parent molecule. mdpi.com

Research into the broader family of saxitoxins has also revealed that the toxicity of these compounds can be modulated through structural changes. For example, decarbamoyl derivatives of gonyautoxins have been shown to have lower toxicity. nih.gov This suggests that strategic modifications to the carbamoyl (B1232498) group of this compound could lead to the development of safer therapeutic agents.

Toxicological Research on Gonyautoxin Iii

Mechanisms of Gonyautoxin III Neurotoxicity in Research Models

The primary neurotoxic mechanism of this compound, like other saxitoxins, is its potent and reversible blockade of voltage-gated sodium channels (NaV channels) in nerve and muscle cells. ontosight.ainih.gov Research has elucidated this mechanism through various models, including squid giant axons and cultured neuronal cells. nih.govnih.gov

The toxin specifically binds with high affinity to receptor site 1 on the alpha-subunit of the NaV channel, which is located in the outer pore of the channel. uchile.clmdpi.com This binding physically obstructs the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. researchgate.netresearchgate.net The inhibition of these nerve impulses leads to the classic symptoms of paralytic shellfish poisoning, including numbness and muscular paralysis. ontosight.ainih.gov Studies using electrophysiological measurements in cultured neuronal cells have been instrumental in quantifying the inhibitory potency of GTX-III and its analogues on these critical ion channels. nih.gov

Comparative Toxicological Assessment of this compound with other Saxitoxin (B1146349) Analogues

The toxicity of this compound has been evaluated relative to saxitoxin (STX) and other analogues, revealing significant differences in potency that can be dependent on the specific biological target. Generally, GTX-III is considered to have intermediate toxicity within the STX family. mdpi.com

A study using squid giant axons established a potency sequence where STX was more potent than Gonyautoxin 3. nih.gov However, the affinity of these toxins can vary dramatically depending on the specific isoform of the voltage-gated sodium channel being studied. Research comparing the inhibitory effects of GTX-III, STX, and Tetrodotoxin (TTX) on different NaV channel isoforms highlights this specificity. For instance, GTX-III and STX show a significantly reduced affinity for the human nociceptive (pain-sensing) channel, hNaV1.7, compared to the rat skeletal muscle channel, rNaV1.4. pnas.org In contrast, TTX blocks both isoforms with similarly high potency. pnas.org These findings underscore that the toxicological impact of GTX-III is highly dependent on the tissue and the specific sodium channel isoforms expressed.

Inhibitory Concentration (IC₅₀) of this compound and Other Toxins on Different Voltage-Gated Sodium Channel Isoforms

| Toxin | Channel Isoform | IC₅₀ (nM) | Relative Potency Difference (vs. rNav1.4) |

|---|---|---|---|

| This compound | hNav1.7 (Human Nociceptive) | 1,513 ± 55 | ~101-fold lower on hNav1.7 |

| rNav1.4 (Rat Muscle) | 14.9 ± 2.1 | ||

| Saxitoxin (STX) | hNav1.7 (Human Nociceptive) | 702 ± 53 | ~250-fold lower on hNav1.7 |

| rNav1.4 (Rat Muscle) | 2.8 ± 0.1 | ||

| Tetrodotoxin (TTX) | hNav1.7 (Human Nociceptive) | 18.6 ± 1.0 | Comparable |

| rNav1.4 (Rat Muscle) | 17.1 ± 1.2 |

Further in vitro potency evaluations, based on IC₅₀ values, have ranked various PSP toxins, generally placing the gonyautoxin 2 and 3 epimers as less potent than neosaxitoxin and saxitoxin. nih.govresearchgate.net

Research on Acute and Long-Term Toxicological Effects of this compound Exposure

Acute Effects Acute exposure to this compound through the ingestion of contaminated shellfish results in Paralytic Shellfish Poisoning (PSP). t3db.ca The symptoms manifest rapidly and are primarily neurological. oup.com Initial effects include numbness and tingling (paresthesia) of the lips, mouth, and extremities. t3db.cawho.int As the toxicity progresses, it can lead to muscle weakness, lack of coordination, and paralysis. who.int In severe cases, the paralysis affects the respiratory muscles, leading to respiratory arrest, which can be fatal without medical intervention. t3db.cafrontiersin.org Patients who survive the first 24 hours typically experience a full recovery. frontiersin.org

Long-Term Effects Research on the long-term effects of this compound specifically is limited. t3db.ca For the saxitoxin family in general, it has been widely reported that individuals who recover from acute PSP appear to do so completely, with no known cumulative or long-term consequences. oup.comwho.int However, recent research on STX has challenged this view. A study involving long-term, low-dose exposure to STX in mice resulted in significant cognitive deficits, a reduction in neuronal cells, and pathological changes in the hippocampus. aging-us.com These findings suggest that chronic exposure to toxins in the saxitoxin family could have neurotoxic effects that are not observed in acute poisoning events, though further research is needed to determine if these effects apply specifically to this compound.

Cellular and Tissue-Level Responses to this compound Exposure

Research has examined the effects of gonyautoxins at both the cellular and tissue levels, primarily in marine organisms that accumulate the toxins and in laboratory models.

Cellular Responses At the cellular level, the defining response to GTX-III is the inhibition of action potentials in excitable cells. researchgate.net Beyond this primary neurotoxic action, studies on related gonyautoxins (GTX2/3) have revealed other cellular impacts. In the immune cells (hemocytes) of the Pacific oyster, exposure to GTX2/3 was shown to induce programmed cell death, or apoptosis. frontiersin.org This was characterized by hallmarks such as DNA fragmentation and chromatin condensation. frontiersin.org In vitro studies on the hemocytes of the mussel Mytilus edulis exposed to paralytic shellfish toxins also showed a dose-dependent decrease in cell viability and destabilization of lysosomal membranes, indicating a broader cytotoxic and immunotoxic potential. mdpi.com

Tissue-Level Responses In shellfish, the accumulation and biotransformation of gonyautoxins vary by tissue. The digestive gland (viscera) of mussels often contains a toxin profile that closely resembles that of the toxic algae they consumed. whoi.edu In contrast, other tissues like muscle can show a different composition, with a reduction in gonyautoxins and an enrichment in STX, suggesting tissue-specific metabolic processing. whoi.edu In one study, Gonyautoxins II and III were found to be associated with an RNA-containing fraction within the digestive glands of toxic scallops. nih.gov Furthermore, the accumulation of STX-group toxins in the tissues of various mollusks has been shown to induce an antioxidant response, indicating that the toxins create oxidative stress at the tissue level. mdpi.com In mouse models subjected to long-term STX exposure, damage was observed in brain tissue, specifically a thinning of the pyramidal cell layer in the hippocampal CA1 region. aging-us.com

Ecological and Environmental Research Pertaining to Gonyautoxin Iii

Producing Organisms and Their Ecological Niches

The production of Gonyautoxin III is primarily attributed to certain species of marine dinoflagellates and freshwater cyanobacteria. These organisms occupy distinct ecological niches, and their blooms can lead to the accumulation of GTX3 in the aquatic food web.

Marine Dinoflagellates (e.g., Alexandrium, Gonyaulax, Protogonyaulax species)

Several species within the dinoflagellate genera Alexandrium, Gonyaulax, and Protogonyaulax are well-documented producers of gonyautoxins, including GTX3. wikipedia.org These microscopic algae are a significant component of marine phytoplankton and can form dense blooms, often referred to as "red tides," although the water does not always appear discolored. wikipedia.org

Alexandrium species, in particular, are globally distributed and are major contributors to paralytic shellfish poisoning (PSP) events. nih.gov For instance, strains of Alexandrium tamarense and Alexandrium catenella have been identified as producers of GTX3, among other PST variants. xmu.edu.cndost.gov.ph Alexandrium pacificum has also been identified as a significant producer of PSTs. researchgate.net The ecological success of Alexandrium is attributed to its adaptability to various marine environments, complex life cycles that may include a dormant cyst stage, and diverse nutritional strategies. nih.gov These dinoflagellates thrive in a wide range of coastal ecosystems, from temperate to tropical latitudes, often in estuaries, semi-enclosed bays, and aquaculture ponds. nih.govresearchgate.net

The toxin profile of Alexandrium species can vary between different geographic isolates. For example, an Italian isolate of A. minutum was found to produce GTX2 and GTX3, while Australian and Taiwanese isolates primarily produced GTX1 and GTX4. nih.gov

Freshwater Cyanobacteria (e.g., Raphidiopsis, Dolichospermum, Aphanizomenon, Lyngbya species)

While PSTs were initially associated with marine environments, several species of freshwater cyanobacteria have since been identified as producers. cabidigitallibrary.org Genera such as Raphidiopsis (formerly Cylindrospermopsis), Dolichospermum (formerly Anabaena), Aphanizomenon, and Lyngbya are known to synthesize saxitoxin (B1146349) and its analogues, including gonyautoxins. cabidigitallibrary.orgwho.int

For instance, two strains of Cylindrospermopsis raciborskii isolated from Brazil were found to produce a toxin profile dominated by gonyautoxins 2 and 3. ufrj.br Similarly, some strains of Aphanizomenon gracile have been shown to produce a range of PSTs, including gonyautoxin 5. nih.gov The filamentous cyanobacterium Lyngbya wollei has been found to produce decarbamoyl gonyautoxin 2 and 3. researchgate.net These cyanobacteria can form extensive mats and blooms in freshwater lakes and reservoirs, particularly in eutrophic waters. nih.govresearchgate.nettandfonline.com

Environmental Factors Governing this compound Production and Accumulation

Influence of Temperature and Salinity on Toxin Biosynthesis

Temperature and salinity are critical factors that can modulate toxin production in both dinoflagellates and cyanobacteria. However, the specific responses can be species- and even strain-dependent.

For the dinoflagellate Alexandrium ostenfeldii, the highest concentrations of PSP toxins, including GTX3, were observed at temperatures above 19°C and a salinity of 15. plos.org In another study on Alexandrium catenella, an increase in salinity from 10 to 40 psu generally led to an increase in total toxin content, with maximum levels reached at specific high temperature and salinity combinations (e.g., 27°C/35 psu and 30°C/40 psu). nih.gov Conversely, some studies on Alexandrium tamarense have reported higher toxin content at lower salinities. nih.gov Research on three A. tamarense isolates from the Southeast China Sea showed that toxin content decreased as temperature increased from 12°C to 24°C. xmu.edu.cn

In the case of the freshwater cyanobacterium Lyngbya wollei, optimal production of both biomass and toxins, including decarbamoyl gonyautoxin 2 and 3, occurred at 26°C. researchgate.net

| Organism | Factor | Condition | Effect on Toxin Production/Content | Reference |

|---|---|---|---|---|

| Alexandrium ostenfeldii | Temperature | > 19°C | Maximal PSP toxin concentrations | plos.org |

| Alexandrium ostenfeldii | Salinity | 15 | Maximal PSP toxin concentrations | plos.org |

| Alexandrium catenella | Salinity | Increase from 10 to 40 psu | General increase in total toxin content | nih.gov |

| Alexandrium tamarense | Temperature | Increase from 12°C to 24°C | Decrease in toxin content | xmu.edu.cn |

| Lyngbya wollei | Temperature | 26°C | Optimal toxin production | researchgate.net |

Role of Nutrient Availability and Other Physicochemical Parameters

Nutrient availability, particularly nitrogen and phosphorus, plays a crucial role in regulating toxin production. researchgate.netresearchgate.net Studies have shown that phosphorus limitation can significantly increase the total toxin content in several Alexandrium species. researchgate.netresearchgate.net In contrast, nitrogen depletion generally leads to a decrease in toxin content. mdpi.com The form of available nitrogen can also be a factor; for example, Alexandrium tamarense has been shown to produce more PST when grown with ammonium (B1175870) compared to nitrate (B79036). royalsocietypublishing.org

For the freshwater cyanobacterium Lyngbya wollei, lower concentrations of phosphate (B84403) and nitrate, and higher levels of calcium, resulted in increased biomass and toxicity. researchgate.net Conversely, high concentrations of nitrate or phosphate led to a significant decrease in both dry weight and toxicity. researchgate.net

Light intensity is another parameter that can influence toxin production, although its effects can be more variable. mdpi.com

| Organism | Nutrient Condition | Effect on Toxin Production/Content | Reference |

|---|---|---|---|

| Alexandrium species | Phosphorus limitation | Significant increase in total toxin content | researchgate.netresearchgate.net |

| Alexandrium species | Nitrogen depletion | Decrease in toxin content | mdpi.com |

| Alexandrium tamarense | Ammonium as nitrogen source (vs. nitrate) | Increased PST production | royalsocietypublishing.org |

| Lyngbya wollei | Lower phosphate and nitrate, higher calcium | Increased biomass and toxicity | researchgate.net |

| Lyngbya wollei | High nitrate or phosphate | Large decrease in dry weight and toxicity | researchgate.net |

Trophic Transfer and Bioaccumulation Dynamics of this compound in Aquatic Food Webs

This compound and other PSTs can enter the aquatic food web when toxin-producing algae are consumed by primary consumers. mdpi.com A primary vector for the transfer of these toxins is through filter-feeding organisms, such as bivalve mollusks (e.g., mussels, clams, oysters), which can accumulate high concentrations of the toxins from the water. wikipedia.orgwho.int This process of bioaccumulation can lead to levels in shellfish that are harmful to higher trophic levels, including humans. mdpi.com

The toxins can then be transferred up the food chain as contaminated shellfish are consumed by predators. fgcu.edu There is also evidence of PST transfer from phytoplankton through zooplankton to fish. who.int While the toxins accumulate in various tissues, the highest concentrations in shellfish are often found in the digestive organs. who.int The process of biomagnification, where toxin concentrations increase at successively higher trophic levels, has been debated for cyanotoxins, with some studies suggesting biodilution may be more prevalent for certain toxins. scielo.org.mxnih.gov

The presence of toxic algae can also have direct impacts on the grazers. For instance, the presence of grazing copepods has been shown to induce higher toxin production in Alexandrium minutum. royalsocietypublishing.org In turn, some copepods have demonstrated the ability to discriminate against more toxic prey. royalsocietypublishing.org

Ecological Significance of this compound Production for Algal Fitness and Interspecies Interactions

The production of this compound, as part of the broader suite of paralytic shellfish toxins (PSTs), is a significant factor in the ecological success of the dinoflagellates that synthesize them, such as species of the genus Alexandrium. researchgate.netmdpi.com Research has increasingly pointed towards these toxins serving as a chemical defense mechanism, enhancing the producing organism's fitness in various ways. researchgate.netresearchgate.net

One of the primary ecological roles of PSTs, including this compound, is as a defense against grazing by zooplankton, particularly copepods. tandfonline.com Studies have shown that the production of these toxins is an inducible defense; the presence of grazers or even waterborne cues from them can lead to an increase in the cellular toxin content of the dinoflagellates. researchgate.nettandfonline.com This induced increase in toxicity has been correlated with a higher resistance to grazing. tandfonline.com For instance, research on Alexandrium minutum has demonstrated that exposure to copepods can provoke a more than 25-fold increase in toxicity, which in turn deters grazing. tandfonline.com While many studies focus on the entire suite of PSTs, the high toxicity of this compound, which is comparable to saxitoxin, suggests it is a key contributor to this defensive mechanism. nih.gov

The effectiveness of this chemical defense can be species-specific, depending on both the toxin profile of the alga and the tolerance of the grazer. tandfonline.com Some copepod populations that have a history of exposure to toxic blooms show a greater ability to tolerate PSTs, while those from unexposed populations are more significantly affected in their feeding behavior and reproductive success. tandfonline.com This dynamic interplay suggests a co-evolutionary arms race between the toxic algae and their grazers.

Beyond direct defense, toxin production can influence interspecies competition among phytoplankton. By deterring common predators, toxic algae like those producing this compound may indirectly promote their own survival and proliferation, allowing them to outcompete non-toxic phytoplankton for resources.

However, the production of these toxins is not without a cost. Research has revealed a trade-off between defense and growth. royalsocietypublishing.org In the presence of grazers, while toxin production in Alexandrium catenella increases, the expression of genes related to cell growth decreases. royalsocietypublishing.org This indicates that the allocation of resources towards synthesizing N-rich toxins like this compound comes at the expense of the organism's growth rate. royalsocietypublishing.orgmdpi.com This fitness cost suggests that toxin production is a strategically regulated process, employed when the threat of predation outweighs the cost of reduced growth. royalsocietypublishing.org

Table 1: Impact of Grazer Presence on Alexandrium catenella

| Parameter | Condition | Observation | Source |

| Toxin Production | Exposed to copepod grazers | Significant increase in cellular toxin content. | royalsocietypublishing.org |

| Gene Expression (Toxin) | Exposed to copepod grazers | Increased relative gene expression of STX genes (sxtA, sxtG). | royalsocietypublishing.org |

| Gene Expression (Growth) | Exposed to copepod grazers | Decreased relative gene expression of cell growth gene (cyc). | royalsocietypublishing.org |

| Fitness Cost | Exposed to copepod grazers | Mean decrease in cell growth rate of 32%. | royalsocietypublishing.org |

Research on Environmental Mitigation Strategies for Gonyautoxin Contamination

Given the public health and economic threats posed by the contamination of marine resources with gonyautoxins, including this compound, significant research has been dedicated to developing effective mitigation and detoxification strategies. These strategies target either the toxin-producing algae in the environment or the accumulated toxins in contaminated seafood, particularly shellfish.

One area of research focuses on the direct removal or degradation of toxins from the water. Photochemical degradation has been identified as a natural process that can break down saxitoxins. neiwpcc.org A study on the photodegradation of PSTs, including the gonyautoxin epimers GTX2/3, found that while direct photolysis is not a significant factor, the presence of dissolved organic matter (DOM) in water can lead to substantial degradation when exposed to simulated sunlight. neiwpcc.org The primary mechanism was found to be reactions with triplet-state dissolved organic matter (³DOM*). neiwpcc.org

Another environmental strategy involves the physical removal of harmful algal blooms (HABs). The use of modified clay to induce flocculation and sedimentation of algal cells has been applied in several countries. This method not only removes the algal cells from the water column but can also contribute to the detoxification of PSTs.

For contaminated shellfish, several post-harvest detoxification methods have been investigated. Industrial processing, such as cooking and canning, can significantly reduce toxin levels. google.com A patented procedure involves cooking shellfish in an alkaline pH solution, which has been shown to reduce total toxicity to safe levels, regardless of the initial toxin profile. google.comgoogle.com This chemical treatment can be combined with other steps like depuration (placing shellfish in clean water to allow them to naturally purge the toxins) and the removal of the most toxic parts of the shellfish (e.g., viscera) to enhance the detoxification process. google.comgoogle.com

Table 2: Efficacy of an Alkaline Treatment for Detoxification of Contaminated Mussels

| Measurement Method | Initial Toxicity (µg STX eq./100 g) | Toxicity after First Treatment (µg STX eq./100 g) | Toxicity after Second Treatment (µg STX eq./100 g) | Overall Decontamination (%) | Source |

| Mouse Bioassay | 6,800 | 215 | 69 | 99.0 | google.com |

| HPLC | 7,816 | 364 | 61 | 99.9 | google.com |

Furthermore, enzymatic detoxification is an emerging area of research. While some shellfish can enzymatically modify ingested gonyautoxins, sometimes leading to more toxic forms, understanding these enzymatic pathways could pave the way for developing biocatalytic methods for detoxification. nih.gov Research has demonstrated the function of enzymes in cyanobacteria that are involved in the sulfation and desulfation of the PST scaffold, which directly modulates toxicity. nih.gov Such enzymes could potentially be harnessed for targeted detoxification applications.

Evolutionary Biology of Gonyautoxin Synthesis

Hypotheses Regarding the Evolutionary Origin and Diversification of Saxitoxin (B1146349)/Gonyautoxin Synthesis

Several hypotheses have been proposed to explain the disjunct distribution of saxitoxin and gonyautoxin synthesis in cyanobacteria and dinoflagellates. mdpi.com

One early hypothesis suggested that the toxins were not produced by the dinoflagellates themselves but by symbiotic bacteria. mdpi.com However, the discovery of sxt gene homologs within the dinoflagellate genome has largely refuted this idea, although the role of associated bacteria is not entirely excluded. oup.comwikipedia.org

Another hypothesis is convergent evolution, where the two groups independently evolved the ability to produce the same or similar toxins. whoi.edu This is considered less likely given the unique and complex structure of the saxitoxin molecule and the similarities in the biosynthetic pathways, which use the same precursors like arginine, S-adenosylmethionine, and acetate. whoi.edu

The most widely supported hypothesis is that the capacity for saxitoxin synthesis evolved in one domain and was transferred to the other via lateral gene transfer (LGT). whoi.edu The prevailing theory suggests that the core biosynthetic genes first evolved in cyanobacteria and were subsequently transferred to an ancestral dinoflagellate. mdpi.com

The diversification of the saxitoxin family into numerous analogs, including the gonyautoxins, is the result of various "tailoring" enzymes that modify the core saxitoxin structure. These enzymes, such as hydroxylases, oxidases, and sulfotransferases, are also encoded within the sxt gene cluster. noaa.gov The presence or absence of these tailoring enzymes in different species and strains accounts for the wide variety of saxitoxin profiles observed in nature. The evolution of these tailoring enzymes has allowed for the production of a suite of related toxins with potentially different potencies and ecological functions. nih.gov

Investigation of Lateral Gene Transfer Events in Toxin Gene Distribution

Lateral gene transfer (LGT) is recognized as a significant force in the evolution of microbial genomes, including the distribution of secondary metabolite pathways. oup.com In the context of saxitoxin and gonyautoxin synthesis, LGT is the most plausible explanation for the presence of these capabilities in both cyanobacteria and dinoflagellates. mdpi.com

Studies have shown that the sxt gene cluster in cyanobacteria is a mosaic, with many genes likely acquired from other bacterial lineages through LGT. oup.comasm.org This suggests that the biosynthetic pathway was assembled over time through the acquisition of genes from various prokaryotic sources. mdpi.com

The transfer of these genes to dinoflagellates represents a more dramatic LGT event, as it crosses the prokaryote-eukaryote boundary. mdpi.com Phylogenetic analysis of dinoflagellate sxtA and sxtG genes supports a bacterial origin, but not necessarily a direct transfer from the cyanobacteria studied to date. asm.orgwhoi.edu It is hypothesized that the initial transfer involved the core synthesis genes, and that the recipient dinoflagellate ancestor then independently acquired and assembled the additional genes needed for the full pathway from multiple prokaryotic sources. mdpi.com

Evidence for LGT in dinoflagellates is not limited to the sxt genes. Their genomes are known to be highly chimeric, containing genes acquired from various sources, which supports the plausibility of such a transfer event. oup.com The dinoflagellate sxt genes also show features typical of eukaryotic genes, such as splice leader sequences and poly(A) tails, indicating they have been integrated and adapted to the eukaryotic host's cellular machinery. asm.org

The distribution of sxt genes within the dinoflagellates themselves also suggests a complex history of gene gain and loss. For example, sxtG has been found in some Alexandrium species that are not known to produce saxitoxin, which may indicate a secondary loss of the full biosynthetic capability in these lineages. asm.org

Adaptive Significance of Gonyautoxin Production in the Context of Evolutionary Pressures

The retention and diversification of the gonyautoxin and saxitoxin biosynthetic pathway across vast evolutionary timescales and in ecologically distinct organisms strongly suggests that these toxins confer a significant adaptive advantage. nih.govwhoi.edu While the precise ecological roles are still being fully elucidated, several hypotheses have been put forward.

One of the most commonly cited functions is defense against predation. The potent neurotoxicity of these compounds can deter grazing by zooplankton and other predators. By blocking voltage-gated sodium channels, they cause paralysis and death in susceptible organisms, thus reducing predation pressure on the toxin-producing algae. chemistryviews.orgwikipedia.org

Another potential role is in allelopathy, where the toxins are used in chemical warfare against competing phytoplankton species. By releasing toxins into the water, the producing organism could inhibit the growth of competitors, thereby securing access to limited resources like light and nutrients.

The production of different toxin analogs, such as Gonyautoxin III, may represent an evolutionary strategy to target a broader range of predators or competitors, or to have varying effects under different environmental conditions. The sulfation of the saxitoxin core to produce gonyautoxins, for instance, can alter the toxin's potency and binding affinity to sodium channels, potentially as a detoxification mechanism for the producing organism or to fine-tune its effects on target organisms. nih.gov

The evolutionary persistence of such a metabolically expensive pathway underscores its importance for the survival and ecological success of the producing organisms. nih.gov The continued study of the evolutionary pressures shaping the diversity of these toxins will provide deeper insights into the complex chemical ecology of marine and freshwater ecosystems.

Future Directions and Emerging Research Avenues for Gonyautoxin Iii

Integration of Multi-Omics Data for Comprehensive Gonyautoxin Research (Genomics, Metabolomics)

The advent of high-throughput "omics" technologies is revolutionizing the study of marine toxins like Gonyautoxin III. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of the biological systems that produce and are affected by these potent molecules.

Genomics plays a crucial role in identifying the biosynthetic gene clusters (BGCs) responsible for saxitoxin (B1146349) and its derivatives, including this compound, in dinoflagellates and cyanobacteria. nih.gov Understanding the genetic blueprint for toxin production is the first step toward predicting toxic blooms and potentially controlling toxin synthesis. frontiersin.org For instance, the identification of the sxt gene cluster has provided a platform for exploring the genetic diversity of toxin-producing organisms and the evolutionary origins of toxin biosynthesis. nih.gov Future genomic studies will likely focus on comparative genomics to understand why different strains of the same species produce varying levels and profiles of toxins.

Metabolomics , the large-scale study of small molecules within cells and tissues, provides a direct functional readout of the physiological state of an organism. In the context of this compound, metabolomic profiling of toxin-producing dinoflagellates can reveal the metabolic pathways that are active during toxin synthesis. nih.gov By correlating changes in the metabolome with toxin production, scientists can identify key precursor molecules and enzymatic reactions involved in the biosynthetic pathway. This information is invaluable for understanding the factors that trigger toxin production in the environment. Recent studies have utilized techniques like liquid chromatography-mass spectrometry (LC-MS) to profile the complex mixture of PSTs, including this compound, in shellfish, providing insights into toxin metabolism and transformation within the food web.

The true power of multi-omics lies in the integration of these different data streams. For example, combining transcriptomic data (the study of all RNA molecules) with metabolomic data can reveal how environmental stressors, such as nutrient limitation, affect gene expression and, consequently, the production of this compound. mdpi.com A transcriptomic analysis of the dinoflagellate Prorocentrum lima, a producer of polyketide toxins, demonstrated how phosphorus limitation could up-regulate genes involved in toxin synthesis. nih.gov Similar approaches applied to Gonyautoxin-producing species can elucidate the complex regulatory networks that govern toxin production, offering potential targets for mitigation strategies.

| Omics Approach | Application in this compound Research | Potential Insights |

| Genomics | Identification and characterization of the sxt gene cluster. | Understanding the genetic basis of toxin production and its evolution. |

| Transcriptomics | Studying gene expression patterns under different environmental conditions. | Identifying regulatory genes and pathways that control toxin synthesis. |

| Proteomics | Analyzing the entire protein complement of toxin-producing organisms. | Identifying enzymes directly involved in the biosynthesis of this compound. |

| Metabolomics | Profiling the small molecule metabolites in dinoflagellates and contaminated shellfish. | Elucidating the biosynthetic pathway and understanding toxin metabolism. |

| Multi-Omics Integration | Combining data from genomics, transcriptomics, proteomics, and metabolomics. | A holistic view of the biological system, from gene to function, related to this compound. |

Exploration of this compound as a Target in Drug Discovery and Development

The very mechanism that makes this compound a potent toxin—its ability to block voltage-gated sodium channels—also makes it and its derivatives promising candidates for drug discovery and development. nih.gov These channels are crucial for the transmission of nerve impulses, and their dysfunction is implicated in a variety of pathological conditions, particularly those involving chronic pain.

The therapeutic potential of saxitoxin and its analogs has been recognized for some time, with research exploring their use as long-acting local anesthetics and analgesics. nih.gov By selectively blocking sodium channels in peripheral nerves, these compounds can provide prolonged pain relief without the systemic side effects associated with opioids and other conventional painkillers. A recent computational study highlighted the potential of various saxitoxin derivatives, including gonyautoxins, in the development of novel pharmaceuticals by analyzing their chemical reactivity and pharmacokinetic properties. nih.gov

This compound itself is under investigation for its therapeutic applications. For instance, a clinical trial has been initiated to study the efficacy of a combination of Gonyautoxin 2 and 3 in the treatment of acute back pain. This highlights the transition of these marine toxins from being solely viewed as a public health threat to being explored as a source of novel therapeutic agents.

The development of this compound analogs with improved therapeutic profiles is a key area of future research. By modifying the chemical structure of the parent molecule, scientists aim to enhance its selectivity for specific sodium channel subtypes, thereby reducing off-target effects and improving its safety profile. The stereoselective synthesis of (+)-gonyautoxin 3 has been described, a process that can facilitate the preparation of other naturally occurring PSTs and designed analogs for therapeutic evaluation. nih.gov

Advancements in Biosynthetic Engineering for this compound Production and Analog Design

The natural production of this compound by dinoflagellates is often unpredictable and yields low quantities, hindering both research and potential therapeutic development. Biosynthetic engineering offers a promising solution to this supply problem. By harnessing the power of synthetic biology, researchers aim to develop more reliable and efficient methods for producing this compound and its analogs.

A critical first step in this endeavor is a thorough understanding of the biosynthetic pathway at the genetic and enzymatic levels. While the sxt gene cluster has been identified, the precise functions of all the encoded enzymes and the intricate regulatory mechanisms are still being unraveled. frontiersin.org Recent research has focused on the heterologous expression of sxt genes in more tractable host organisms, such as bacteria or yeast, to study the function of individual enzymes and to potentially reconstruct the entire biosynthetic pathway in a controlled setting. nih.gov

Advances in synthetic biology and metabolic engineering provide the tools to manipulate these biosynthetic pathways. tandfonline.com For example, by overexpressing key enzymes or engineering regulatory elements, it may be possible to increase the yield of this compound in its native producers or in a heterologous host. Furthermore, by introducing targeted mutations or swapping gene domains, scientists can create novel analogs of this compound with altered properties, such as reduced toxicity or enhanced therapeutic efficacy. nih.gov The scalable synthesis of saxitoxin and its analogs has recently been achieved through a combination of innovative chemical synthesis and biocatalysis, demonstrating the potential for producing these complex molecules in larger quantities. bioengineer.org

Moreover, optimizing the cultivation of the natural producers themselves is another avenue being explored. A recent study reported on the mass cultivation of the dinoflagellate Alexandrium pacificum for the production of gonyautoxins, highlighting the potential for scaling up production under controlled conditions.

| Engineering Approach | Goal | Potential Outcome |

| Heterologous Expression | Expressing sxt genes in a host organism like E. coli or yeast. | Controlled production of this compound and its intermediates for research. |

| Metabolic Engineering | Optimizing metabolic pathways in the producing organism. | Increased yield of this compound. |

| Enzyme Engineering | Modifying the structure and function of biosynthetic enzymes. | Creation of novel this compound analogs with improved properties. |

| Synthetic Biology | Designing and constructing new biological parts, devices, and systems. | Development of microbial cell factories for the sustainable production of this compound. |

| Optimized Cultivation | Enhancing the growth and toxin production of dinoflagellates. | Increased supply of naturally produced this compound. |

Interdisciplinary Approaches to Understand this compound's Role in Ecosystem Health and Human Well-being

The impact of this compound extends far beyond the realm of molecular biology and pharmacology. Harmful algal blooms (HABs) that produce this toxin can have devastating consequences for marine ecosystems, fisheries, and human health. nih.gov Understanding and mitigating these impacts requires a holistic and interdisciplinary approach, often referred to as the "One Health" concept.

The One Health framework recognizes the interconnectedness of human health, animal health, and environmental health. scholasticahq.com In the context of this compound, this means bringing together experts from diverse fields such as marine biology, oceanography, toxicology, public health, and economics to address the complex challenges posed by PSP.